N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Description

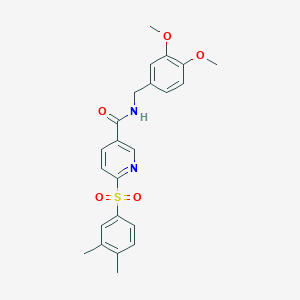

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a synthetic small-molecule compound characterized by a nicotinamide core substituted with a 3,4-dimethoxybenzyl group at the N-position and a 3,4-dimethylphenylsulfonyl moiety at the 6-position. Its structural complexity arises from the integration of sulfonyl and methoxy substituents, which are common in bioactive molecules targeting enzymes or receptors. Structure validation protocols, as discussed by Spek (2009) , would ensure the accuracy of its geometric parameters, including bond lengths, angles, and torsional conformations.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-15-5-8-19(11-16(15)2)31(27,28)22-10-7-18(14-24-22)23(26)25-13-17-6-9-20(29-3)21(12-17)30-4/h5-12,14H,13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOHZNZKLSFMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide core, followed by the introduction of the 3,4-dimethoxybenzyl group through nucleophilic substitution reactions. The final step involves the sulfonylation of the nicotinamide derivative with 3,4-dimethylphenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide- and nicotinamide-derived molecules. Below is a comparative analysis with structurally related compounds, inferred from general crystallographic and validation practices outlined in the evidence:

Key Findings from Methodological Evidence

Refinement and Accuracy : SHELXL is the gold standard for small-molecule refinement, ensuring precise atomic coordinates. For example, sulfonyl-containing analogues often exhibit lower R-values (<0.05) when refined with SHELXL compared to other software.

Visualization : ORTEP-3 enables clear depiction of thermal ellipsoids, critical for comparing conformational flexibility. The 3,4-dimethylphenyl group in the target compound may show higher thermal motion than simpler substituents.

Validation: Tools like PLATON detect structural anomalies (e.g., improbable bond lengths).

Functional Comparisons

- Bioactivity : Sulfonyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinases), while methoxy substituents improve solubility. The dual substitution in the target compound may offer a balance between potency and bioavailability.

Biological Activity

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide

- Molecular Formula : C23H24N2O5S

- CAS Number : 1286704-31-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 to 1.2 μM across different cell types, indicating potent activity against acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells .

| Cell Line | IC50 (μM) |

|---|---|

| Acute Lymphoblastic Leukemia (EU-3) | 0.3 |

| Neuroblastoma (NB-1643) | 0.5 |

| Neuroblastoma (SHEP1) | 1.0 |

| Neuroblastoma (LA1–55N) | 1.2 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to inhibit neuronal apoptosis in models of neurodegeneration.

Case Studies

- Study on Anticancer Activity :

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain responses compared to control groups, supporting its potential therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.